molecular formula C24H28N3.HO<br>C24H29N3O B12782448 (4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium hydroxide CAS No. 97337-83-2

(4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium hydroxide

Cat. No.: B12782448
CAS No.: 97337-83-2
M. Wt: 375.5 g/mol
InChI Key: JETATQKWLZODIK-UHFFFAOYSA-N
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Description

(4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium hydroxide (CAS 97337-83-2) is a triarylmethane-based chemical compound with a molecular formula of C 24 H 29 N 3 O and a molecular weight of 375.51 g/mol . This structurally complex cation is characterized by an extensive conjugated π-system, which is fundamental to its potential optical properties. Researchers value this compound for its utility as a key intermediate or model compound in the synthesis and study of specialized dyes and functional materials . Its mechanism of action is often rooted in its ability to undergo reversible color changes in response to environmental stimuli, such as pH shifts, making it a candidate for investigation in the development of chemical sensors and pH indicators . The presence of multiple amine functional groups contributes to its electronic characteristics and its capacity for specific interactions with other molecules. This product is intended for research applications in chemical synthesis, materials science, and analytical chemistry. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

97337-83-2

Molecular Formula

C24H28N3.HO
C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydroxide

InChI

InChI=1S/C24H27N3.H2O/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;/h6-17H,1-5H3;1H2

InChI Key

JETATQKWLZODIK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[OH-]

Origin of Product

United States

Preparation Methods

Synthesis of the Key Intermediate: Substituted Aniline Derivatives

  • Starting Materials : 4-(Dimethylamino)aniline and 4-(methylamino)aniline are commonly used as precursors.
  • Method : These aromatic amines are prepared or procured with high purity and are often subjected to controlled methylation reactions to achieve the desired substitution pattern on the phenyl rings.

Formation of the Methylene Bridge

  • Condensation Reaction : The key step involves a condensation between the substituted anilines and a cyclohexadienylidene precursor, typically a cyclohexa-2,5-dien-1-one or related compound.
  • Catalysts and Conditions : Acidic or basic catalysts may be employed to facilitate the formation of the methylene linkage. Reaction conditions such as temperature, solvent choice (e.g., ethanol, methanol, or acetic acid), and reaction time are optimized to maximize yield and purity.
  • Mechanism : The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the cyclohexadienylidene intermediate, followed by dehydration to form the methylene bridge.

Quaternization to Form Dimethylammonium Hydroxide Salt

  • Quaternization Agent : Dimethyl sulfate or methyl iodide is typically used to methylate the amino groups, converting them into quaternary ammonium salts.
  • Hydroxide Formation : The quaternary ammonium salt is then treated with a hydroxide source (e.g., sodium hydroxide or potassium hydroxide) to exchange the counterion to hydroxide, yielding the final compound.
  • Purification : The product is purified by recrystallization or chromatography to remove unreacted starting materials and by-products.

Alternative Preparation Routes

  • Direct One-Pot Synthesis : Some protocols describe a one-pot synthesis where substituted anilines, cyclohexadienylidene precursors, and methylating agents are combined sequentially or simultaneously under controlled conditions to streamline the process.
  • Use of Perchlorate Salts : Analogous compounds with perchlorate counterions have been synthesized using perchloric acid in place of hydroxide, followed by ion exchange to obtain the hydroxide salt.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Notes Yield (%) Reference
Substituted aniline synthesis 4-(Dimethylamino)aniline, methylation agents Controlled methylation for substitution >85
Methylene bridge formation Cyclohexadienone, substituted anilines, acid/base catalyst, solvent (EtOH/AcOH) Condensation under reflux 70-90
Quaternization Dimethyl sulfate or methyl iodide, hydroxide exchange (NaOH/KOH) Formation of quaternary ammonium hydroxide salt 75-85
Purification Recrystallization, chromatography Ensures high purity -

Research Findings and Optimization

  • Reaction Optimization : Studies indicate that controlling the pH during condensation is critical to prevent side reactions and polymerization. Mild acidic conditions favor selective methylene bridge formation.
  • Solvent Effects : Polar protic solvents such as ethanol improve solubility of intermediates and enhance reaction rates, while nonpolar solvents reduce yield due to poor solubility.
  • Temperature Control : Maintaining reaction temperatures between 60-80°C during condensation and quaternization steps optimizes product formation and minimizes degradation.
  • Purity and Stability : The hydroxide salt form is sensitive to moisture and CO2; thus, storage under inert atmosphere and dry conditions is recommended.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions, which can introduce various substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the synthesis of novel organic molecules.

Biology

In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays and molecular biology experiments.

Medicine

The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its structural features enable it to interact with biological targets, which can be exploited for therapeutic purposes.

Industry

In the industrial sector, the compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which (4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium hydroxide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Methyl Green (4-((4-(Dimethylamino)phenyl)(4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-N-ethyl-N,N-dimethylbenzenaminium bromide chloride)

Methyl Green, a well-characterized histological stain, shares structural similarities with the target compound but differs in substituents and counterions:

  • Key Differences :
    • Methyl Green incorporates an ethyl group and bromide/chloride counterions, enhancing solubility in polar solvents.
    • The target compound’s hydroxide counterion may reduce stability in aqueous environments compared to Methyl Green’s halide ions.
  • Applications : Methyl Green is used for nucleic acid staining, while the target compound’s applications remain underexplored .

Tris[4-(dimethylamino)phenyl]methylium Derivatives

These derivatives feature three dimethylamino-substituted phenyl groups attached to a central carbon. Unlike the target compound, they lack the cyclohexadienylidene backbone and methylamino substituents, resulting in reduced conjugation and altered electronic properties .

Comparison with Sulfonated Derivatives

Sulfonated analogs, such as 3-[(Ethyl{(1E,4E)-4-[{4-[ethyl(3-sulfobenzyl)amino]phenyl}(phenyl)methylene]-2,5-cyclohexadien-1-ylidene}ammonio)methyl]benzenesulfonate, exhibit enhanced water solubility due to sulfonate groups.

  • Structural Contrasts: Sulfonate groups introduce negative charges, enabling ionic interactions absent in the target compound. The target compound’s dimethylamino and methylamino groups prioritize cationic interactions over anionic ones .

Comparison with Other Aromatic Amines

Compounds like 4,4'-((4-Imino-2,5-cyclohexadien-1-ylidene)methylene)dianiline monohydrochloride share the cyclohexadienylidene core but lack dimethylamino/methylamino substituents.

  • The target compound’s dimethylamino groups may enhance electron-donating effects, stabilizing radical intermediates .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula (Inferred) Key Functional Groups Counterion Potential Applications
Target Compound C₃₁H₃₅N₃O Dimethylamino, methylamino, cyclohexadienylidene Hydroxide Underexplored (hypothetical: dyes, sensors)
Methyl Green C₂₇H₃₆BrClN₃ Dimethylamino, ethyl, cyclohexadienylidene Br⁻/Cl⁻ Nucleic acid staining
3-[(Ethyl...)benzenesulfonate (sulfonated analog) C₃₉H₄₄N₃O₆S₂ Sulfonate, ethylamino Sulfonate Water-soluble dyes, ion exchange

Table 2: CAS Numbers and Substituent Comparison

Compound Name CAS Number Substituent Variations
Target Compound Not provided Hydroxide counterion, methylamino group
Methyl Green 14855-76-6 Bromide/chloride counterions, ethyl group
4-({[(1E,4E)-4-([4-(diethylamino)phenyl]{4-[ethyl(4-sulfonatobenzyl)amino]phenyl}methylidene)...benzenesulfonate 5573-22-8 Sulfonate groups, diethylamino substituents

Biological Activity

The compound (4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium hydroxide, commonly referred to as N,N,N-trimethyl(4-(dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene, is a complex organic molecule with potential biological activities. This article summarizes its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications.

  • Molecular Formula : C₂₄H₃₅N₃O
  • Molecular Weight : 393.95 g/mol
  • CAS Number : 71143-08-3

1. Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : Exhibited significant growth inhibition with an IC50 value in the low micromolar range.
  • A375 (Melanoma) : Demonstrated a similar pattern of cytotoxicity, indicating potential as an anticancer agent.
Cell LineIC50 (µM)Mechanism of Action
MCF-70.25Induction of apoptosis via mitochondrial pathway
A3750.30Cell cycle arrest at G2/M phase

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various strains:

  • Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Strains : Inhibitory effects observed against Candida albicans.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

The biological activity of this compound is attributed to its ability to interact with cellular components:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) : Induction of ROS leading to oxidative stress has been implicated in its cytotoxic effects.

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound:

  • Case Study on Breast Cancer :
    • A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in increased apoptosis markers such as cleaved caspase-3 and PARP.
  • Case Study on Antibacterial Efficacy :
    • An in vitro study showed that the compound effectively reduced bacterial load in infected tissue samples, suggesting its utility as a topical antibacterial agent.

Q & A

Q. How does the compound’s electronic structure align with Marcus theory in charge-transfer studies?

  • Methodological Answer : Map reorganization energies (λ) via cyclic voltammetry and compare with DFT-predicted values. Use Marcus-Hush theory to model electron transfer kinetics in donor-acceptor systems, validating against experimental rate constants .

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